molecular formula C23H16FN5OS B2858308 2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1022675-44-0

2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2858308
CAS No.: 1022675-44-0
M. Wt: 429.47
InChI Key: GAWVZIOHWWHKST-UHFFFAOYSA-N
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Description

2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, designed as a potential multi-targeting agent. Its structure incorporates two privileged pharmacophores: a 4-anilinoquinazoline scaffold and a pyrido[1,2-a]pyrimidin-4-one core. The 4-anilinoquinazoline moiety is a well-established structure in anticancer drug discovery. This scaffold is known to confer potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase family . Several commercial drugs featuring this core, such as erlotinib and gefitinib, are clinically used to disrupt EGFR-mediated signaling pathways that drive cell proliferation and survival in various cancers . The presence of the 4-fluorophenyl group on the anilino moiety is a common structural feature used to optimize binding affinity and selectivity. The pyrido[1,2-a]pyrimidin-4-one component is an emerging scaffold of high research interest. Recent studies have demonstrated that derivatives based on this core can act as novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) . SHP2 is a crucial signaling node downstream of multiple receptor tyrosine kinases and is an attractive non-kinase target in oncology. Its inhibition has been shown to suppress the RAS-ERK and PI3K-AKT pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis . The strategic inclusion of a sulfur-containing linker between the two core structures may enhance molecular flexibility and improve binding interactions, a design strategy supported by recent research on similar compounds . This compound is supplied For Research Use Only. It is intended for in vitro applications such as enzymatic and cellular assays to investigate its mechanism of action, efficacy, and potential as a lead compound. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5OS/c24-15-8-10-16(11-9-15)26-22-18-5-1-2-6-19(18)27-23(28-22)31-14-17-13-21(30)29-12-4-3-7-20(29)25-17/h1-13H,14H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWVZIOHWWHKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One efficient approach is the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one, which can be executed under mild reaction conditions and highlights broad functional group tolerance . This method allows for the synthesis of various derivatives in high yields (up to 95%) and can be scaled up for industrial production.

Chemical Reactions Analysis

2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary experimental investigations suggest a radical mechanistic pathway for its transformations . The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural differences and key properties of analogous compounds:

Compound Name Core Structure Substituents/R-Groups Key Properties/Activities Reference
Target Compound : 2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Quinazoline + pyrido-pyrimidinone 4-Fluorophenylamino (quinazoline), sulfanylmethyl bridge Hypothesized kinase inhibition; enhanced stability from fluorine
3aj : 2-(4-Fluorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 4-Fluorophenyl at position 2 (no quinazoline or sulfanyl bridge) Synthesized via CuI-catalyzed Ullmann coupling (77% yield); potential planar binding motifs
Compound : 2-[(4-Chlorophenyl)amino]-3-{(E)-[(2-furylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 4-Chlorophenylamino, furylmethyliminomethyl, methyl at position 9 Unknown activity; furan may improve solubility but reduce metabolic stability
Compound : 6-(4-Fluorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone Pyrimidinone + quinazoline 4-Fluorophenyl at position 6, 4-methylquinazolinylamino (no sulfanyl bridge) Structural similarity to EGFR inhibitors; methyl group may enhance target affinity

Physicochemical and Pharmacokinetic Considerations

  • Sulfur vs. Oxygen Linkers : Sulfanylmethyl bridges (as in the target compound) may confer greater flexibility and redox sensitivity compared to ether or amine linkers, influencing target engagement and off-target effects .

Selectivity and Target Interactions

  • Quinazoline Derivatives: Compounds like ’s 6-(4-fluorophenyl)-2-[(4-methylquinazolinyl)amino]pyrimidinone mimic EGFR inhibitors (e.g., gefitinib), where the methyl group fine-tunes kinase selectivity . The target compound’s sulfanyl bridge could disrupt this selectivity by introducing steric hindrance.
  • Imidazo[1,2-a]pyrimidines: ’s morpholinophenyl-substituted analogue highlights the role of bulky substituents in shifting selectivity (e.g., from p38α MAPK to other kinases) . The target compound’s smaller fluorine substituent may retain broader kinase affinity.

Q & A

Q. What are the optimized synthetic routes for preparing 2-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one?

The synthesis of this compound involves multi-step reactions, including:

  • Ullmann-type C–N coupling : CuI-catalyzed cross-coupling for introducing the 4-fluorophenylamino group to the quinazoline core (similar to methods in ).
  • Sulfanyl-methyl linkage : Thiolation using reagents like PhSeSePh (as in ) or disulfide intermediates under mild oxidative conditions.
  • Purification : Column chromatography (e.g., silica gel) and recrystallization for isolating high-purity products (yields: 67–96% reported for analogous compounds) .

Q. How can structural characterization be reliably performed for this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and purity (e.g., δ 7.74 ppm for aromatic protons in ).
  • HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., deviations < 2 ppm in ).
  • X-ray crystallography : SHELX software () for resolving ambiguous stereochemistry or confirming sulfanyl-methyl connectivity.

Advanced Research Questions

Q. How can mechanistic insights into the compound’s biological activity be investigated?

  • Molecular docking : Use computational tools (e.g., AutoDock Vina) to model interactions with kinase targets (e.g., EGFR), leveraging the 4-fluorophenyl group’s electron-withdrawing effects for binding affinity .
  • Enzyme inhibition assays : Measure IC50_{50} values against tyrosine kinases, comparing with structurally similar derivatives (e.g., pyrimidinone analogs in ).

Q. What experimental designs are suitable for resolving contradictions in biological data across studies?

  • Comparative bioassays : Standardize assay conditions (e.g., cell lines, ATP concentrations) to minimize variability. For example, uses human skin fibroblasts to assess antipsychotic effects of fluorophenyl derivatives.
  • Dose-response curves : Analyze EC50_{50}/IC50_{50} trends across multiple replicates (≥4 replicates recommended in ).

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog synthesis : Modify substituents (e.g., replacing 4-fluorophenyl with 3-fluorophenyl or methoxyphenyl) and evaluate activity shifts (see for fluorophenyl variants).
  • Substitution effects : Fluorine’s electronegativity enhances metabolic stability and target binding (e.g., highlights fluorobenzyl groups improving affinity).

Q. What methodologies are recommended for assessing environmental or metabolic stability?

  • Environmental fate studies : Apply protocols from to track degradation pathways (e.g., hydrolysis, photolysis) in simulated ecosystems.
  • Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes, noting sulfanyl-methyl oxidation as a potential liability.

Methodological Troubleshooting

Q. How to address low yields in the sulfanylation step?

  • Catalyst optimization : Replace CuI with Pd catalysts (e.g., Pd(OAc)2_2) for Ullmann coupling ( achieved 77–96% yields with CuI).
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus toluene ( used ethanol for selenylation).

Q. How to resolve NMR spectral overlaps in aromatic regions?

  • 2D NMR : Employ 1H^1H-13C^{13}C HSQC or COSY to distinguish overlapping signals (e.g., pyrido[1,2-a]pyrimidinone protons at δ 7.16–9.07 ppm in ).
  • Deuteration : Exchange labile protons (e.g., NH groups) with deuterium to simplify spectra.

Data Analysis and Reporting

Q. How should crystallographic data be validated?

  • SHELX refinement : Use SHELXL () to refine structures, ensuring R-factors < 5% for high-resolution data.
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB).

Q. What statistical approaches are appropriate for pharmacological data?

  • ANOVA : Apply to multi-group comparisons (e.g., trellis system analysis in ).
  • Principal Component Analysis (PCA) : Reduce dimensionality in metabolomics or SAR datasets ( used PCA for antioxidant activity profiling).

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